![molecular formula C13H24N2 B2712665 1-Cyclohexyloctahydropyrrolo[1,2-a]pyrazine CAS No. 155206-41-0](/img/structure/B2712665.png)

1-Cyclohexyloctahydropyrrolo[1,2-a]pyrazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

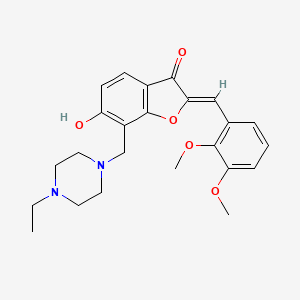

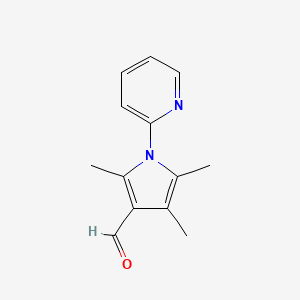

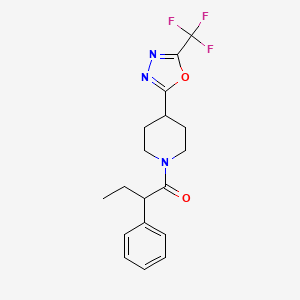

1-Cyclohexyloctahydropyrrolo[1,2-a]pyrazine is a unique chemical compound with the empirical formula C13H24N2 . It is a part of the cyclohexyl-octahydropyrrolo[1,2-a]pyrazine (COPP) chemotype .

Synthesis Analysis

The synthesis of this compound and its derivatives has been explored in various studies. For instance, one study identified the COPP chemotype as inhibitory toward human N-Myristoyltransferase-1 (NMT-1) from a pool of approximately 16,000 diverse compounds .Molecular Structure Analysis

The molecular structure of this compound consists of a pyrrole ring and a pyrazine ring . The molecular weight of this compound is 208.34 .Chemical Reactions Analysis

This compound has been found to inhibit human NMT-1, with IC50 values ranging from 6 μM to millimolar concentrations .Physical And Chemical Properties Analysis

This compound is a solid compound . Its molecular formula is C13H24N2, and it has a molecular weight of 208.34 .Wissenschaftliche Forschungsanwendungen

Anticancer Agents

1-Cyclohexyloctahydropyrrolo[1,2-a]pyrazine and its derivatives have been investigated for potential anticancer properties. For instance, imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines, related to this compound, are identified as mitotic inhibitors with significant antitumor activity in mice. This highlights their potential use in cancer therapy (Temple, Rose, Comber, & Rener, 1987).

Chemical Synthesis and Reactivity

Studies have delved into the synthesis and reactivity of this compound derivatives. For example, research on pyrrolodiazines has explored the structure and chemistry of 3,4-dihydropyrrolo[1,2-a]pyrazine, including its reactivity in inter- and intramolecular 1,3-dipolar cycloadditions (Mínguez et al., 1997).

Pharmaceutical Formulations

The compound's structural features have been studied in detail, such as in the crystal structure analysis of Telaprevir, which is a derivative containing the this compound framework. This research aids in understanding its potential in pharmaceutical formulations (Gelbrich, Kahlenberg, Langes, & Griesser, 2013).

DNA Binding Properties

Pyrazine derivatives, including this compound, have been evaluated for their DNA binding properties. For instance, a study on pyrazine-based DNA binders investigated the interaction of these compounds with DNA, which is crucial for understanding their potential therapeutic applications (Mech-Warda et al., 2022).

Organic Synthesis

This compound is a valuable compound in organic synthesis. Research has shown its utility in the synthesis of various chemical structures, such as in tandem [4+1+1] annulation approaches to create complex organic molecules (Dagar, Bae, Lee, & Kim, 2019).

Chiral Synthesis

The compound has also been used in chiral synthesis, particularly in the creation of enantioselective compounds. This is exemplified in the asymmetric hydrogenation of heterocyclic imines to produce chiral tetrahydropyrrolo[1,2-a]pyrazines (Hu, Chen, Zhai, & Zhou, 2018).

Optical and Thermal Properties

This compound derivatives have been studied for their optical and thermal properties, which is significant for applications in materials science and optoelectronics (Meti, Lee, Yang, & Gong, 2017).

Anti-Inflammatory Activity

There is also research into the anti-inflammatory potential of pyrrolo[1,2-A]pyrazines, a category that includes this compound derivatives. These studies highlight their potential as therapeutic agents in treating inflammation-related conditions (Zhou et al., 2013).

Wirkmechanismus

Target of Action

It is known that pyrrolopyrazine derivatives, which include 1-cyclohexyloctahydropyrrolo[1,2-a]pyrazine, have exhibited a wide range of biological activities .

Biochemical Pathways

It is known that pyrrolopyrazine derivatives can exhibit various biological activities, suggesting that they may interact with multiple pathways .

Result of Action

It is known that pyrrolopyrazine derivatives can exhibit various biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .

Eigenschaften

IUPAC Name |

1-cyclohexyl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2/c1-2-5-11(6-3-1)13-12-7-4-9-15(12)10-8-14-13/h11-14H,1-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWGJYRYPRGQACU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2C3CCCN3CCN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(1H-benzimidazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-methylsulfanylpyridine-3-carboxamide](/img/structure/B2712583.png)

![6,7-Dichloro-4-(4-fluorophenyl)-2-[4-(trifluoromethyl)phenyl]phthalazin-1-one](/img/structure/B2712589.png)

![N-(3-chloro-2-methylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2712592.png)

![Isobutyl 1,3,7-trimethyl-2,4-dioxo-5-(thiophen-2-yl)-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2712593.png)

![(5-Chlorothiophen-2-yl)(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2712601.png)